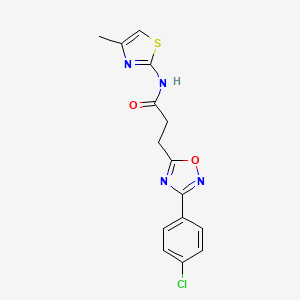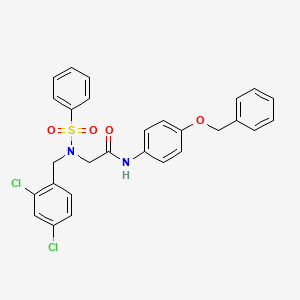
N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide, commonly known as BDP-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP-12 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDP-12 has been found to possess unique properties that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BDP-12 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. BDP-12 binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have shown that BDP-12 has minimal toxicity and does not affect normal cells. BDP-12 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDP-12 has also been found to disrupt the cell cycle by inhibiting cyclin D1 and cyclin-dependent kinase 4 (CDK4).
Advantages and Limitations for Lab Experiments
One of the major advantages of BDP-12 is its high selectivity for CA IX, making it a potential candidate for targeted therapy. BDP-12 has also been found to have minimal toxicity and does not affect normal cells. However, one of the limitations of BDP-12 is its low solubility in water, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research and development of BDP-12. One potential direction is to explore the use of BDP-12 in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of BDP-12 in the treatment of other diseases such as inflammatory diseases and metabolic disorders. Further research is also needed to optimize the synthesis method of BDP-12 and improve its solubility in water.
Conclusion
BDP-12 is a promising candidate for drug development due to its unique properties and potential therapeutic applications. Its high selectivity for CA IX and minimal toxicity make it a potential candidate for targeted therapy in the treatment of cancer. Further research is needed to explore its potential applications in other fields of medicine and optimize its synthesis method.
Synthesis Methods
The synthesis of BDP-12 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)benzyl bromide. This intermediate is then reacted with 2,4-dichlorobenzylamine in the presence of cesium carbonate to form N-(2,4-dichlorobenzyl)-4-(benzyloxy)benzylamine. The final step involves the reaction of this intermediate with sulfonamide to form BDP-12.
Scientific Research Applications
BDP-12 has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BDP-12 is in the treatment of cancer. Studies have shown that BDP-12 inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. BDP-12 has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O4S/c29-23-12-11-22(27(30)17-23)18-32(37(34,35)26-9-5-2-6-10-26)19-28(33)31-24-13-15-25(16-14-24)36-20-21-7-3-1-4-8-21/h1-17H,18-20H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKPGXZVFRRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
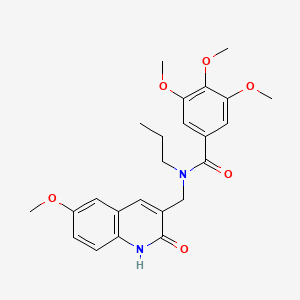

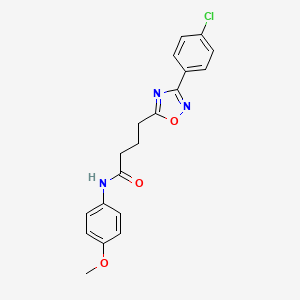

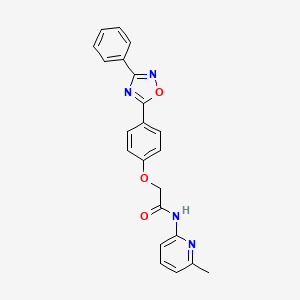
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)

